molecular formula C5H5Cl2NO3S B2680628 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride CAS No. 2229570-44-7

5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride

Cat. No.: B2680628
CAS No.: 2229570-44-7
M. Wt: 230.06
InChI Key: LDSBEIFOQIPCIH-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride is not available, similar compounds have been noted to cause severe skin burns and eye damage. They also react violently with water, liberating toxic gas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride typically involves the chlorination of 3-ethyl-1,2-oxazole-4-sulfonic acid. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent . The reaction proceeds as follows:

3-ethyl-1,2-oxazole-4-sulfonic acid+SOCl25-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride+SO2+HCl\text{3-ethyl-1,2-oxazole-4-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-ethyl-1,2-oxazole-4-sulfonic acid+SOCl2​→5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride
  • 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonic acid
  • 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonamide

Uniqueness

5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its sulfonyl chloride group makes it a versatile intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

5-chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2NO3S/c1-2-3-4(12(7,9)10)5(6)11-8-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSBEIFOQIPCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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